molecular formula C17H11F3N2O B14122792 N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide

N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B14122792
M. Wt: 316.28 g/mol
InChI Key: QDFRMMKPHPTTNS-UHFFFAOYSA-N
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Description

N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide: is a compound that features a quinoline ring attached to a benzamide moiety with a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of Quinoline Derivative: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of Benzamide Moiety: The quinoline derivative is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the quinoline ring or the benzamide moiety, leading to the formation of quinoline N-oxide or benzamide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the trifluoromethyl group, potentially leading to the formation of dihydroquinoline or difluoromethyl derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study biological processes involving quinoline derivatives.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-8-yl)benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-(trifluoromethyl)benzamide: Lacks the quinoline ring, affecting its overall reactivity and applications.

Uniqueness

N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the quinoline ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H11F3N2O

Molecular Weight

316.28 g/mol

IUPAC Name

N-quinolin-8-yl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H11F3N2O/c18-17(19,20)13-7-1-5-12(10-13)16(23)22-14-8-2-4-11-6-3-9-21-15(11)14/h1-10H,(H,22,23)

InChI Key

QDFRMMKPHPTTNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N=CC=C2

Origin of Product

United States

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